molecular formula C6H12N2O B8719954 2-Amino-3-cyclopropylpropanamide

2-Amino-3-cyclopropylpropanamide

Cat. No.: B8719954
M. Wt: 128.17 g/mol
InChI Key: JMYBAYSMFNBMGZ-UHFFFAOYSA-N
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Description

The compound features a cyclopropane ring attached to the β-carbon of a propanamide backbone, which likely confers unique steric and electronic characteristics. Cyclopropane rings are known for their high ring strain and rigidity, which can influence binding affinity in biological systems or stability in synthetic applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-amino-3-cyclopropylpropanamide

InChI

InChI=1S/C6H12N2O/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H2,8,9)

InChI Key

JMYBAYSMFNBMGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-3-hydroxypropanamide (A588460)

  • Structure : Differs by replacing the cyclopropyl group with a hydroxyl (-OH) substituent.
  • Properties: Molecular formula: C₃H₈N₂O₂ (vs. C₆H₁₀N₂O for 2-Amino-3-cyclopropylpropanamide, inferred). Purity: 95% (hydrochloride form: 97%) .
  • Key Differences :
    • The hydroxyl group increases polarity, enhancing water solubility but reducing lipophilicity compared to the cyclopropyl analog.
    • Cyclopropane’s rigidity may improve metabolic stability in vivo, whereas the hydroxyl group could introduce hydrogen-bonding interactions in drug-receptor binding.

(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (Compound 8)

  • Structure : Contains a cycloheptylpropyl chain and indole moiety, unlike the simpler cyclopropyl group in the target compound .
  • Synthesis : Prepared via carbamate intermediates using CDI (1,1'-carbonyldiimidazole) and THF solvent, followed by deprotection .
  • Indole moiety enables π-π stacking interactions, absent in this compound.

2-Amino-3-(1-methylcyclopropyl)propanoic Acid (GB54351)

  • Structure: Propanoic acid derivative with a 1-methylcyclopropyl substituent .
  • Properties :
    • Molecular weight: 143.18 g/mol.
    • Solubility: Provided as a 10 mM stock solution (details unspecified) .
  • Key Differences :
    • The carboxylic acid group (vs. amide in the target compound) increases acidity, altering ionization state and bioavailability.
    • Methylcyclopropane may enhance steric hindrance, affecting enzyme-binding kinetics.

2-{[3-(Dimethylamino)propyl]amino}-N-(2-methoxyethyl)propanamide

  • Structure: Features dimethylamino and methoxyethyl substituents, creating a branched, polar side chain .
  • Properties :
    • Molecular formula: C₁₁H₂₅N₃O₂; molar mass: 231.3351 g/mol .
  • Key Differences: The dimethylamino group introduces basicity, while the methoxyethyl chain enhances solubility in polar solvents. Increased molecular complexity may reduce synthetic accessibility compared to this compound.

Data Table: Comparative Properties of Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Purity/Solubility Notable Features
2-Amino-3-hydroxypropanamide C₃H₈N₂O₂ 104.11 Hydroxyl (-OH) 95% (1g) High polarity
(S)-Compound 8 (cycloheptyl/indole) C₂₅H₃₇N₃O₂ 411.58 Cycloheptyl, indole Not specified π-π stacking capability
2-Amino-3-(1-methylcyclopropyl)propanoic acid C₇H₁₃NO₂ 143.18 Methylcyclopropane 10 mM solution Carboxylic acid functionality
2-{[3-(Dimethylamino)propyl]amino}-N-(2-methoxyethyl)propanamide C₁₁H₂₅N₃O₂ 231.34 Dimethylamino, methoxyethyl Not specified Enhanced solubility

Research Implications and Gaps

  • Stability : Cyclopropane’s strain may increase reactivity, necessitating stability studies under physiological conditions.

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